(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate
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Overview
Description
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring, which is further esterified with 4-methoxybenzoic acid. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom instead of a methoxy group.
4-Bromo-2,5-dimethoxyamphetamine: Contains bromine and methoxy groups but differs in the core structure.
Uniqueness
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-6-3-11(4-7-14)16(18)21-10-12-9-13(17)5-8-15(12)20-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNWHRTEHQZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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